molecular formula C8H20Cl2N2O2 B6179830 (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride CAS No. 2613299-12-8

(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride

Cat. No.: B6179830
CAS No.: 2613299-12-8
M. Wt: 247.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride” is a chemical compound. It contains 77 bonds in total, including 29 non-H bonds, 3 multiple bonds, 21 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic tertiary amine, and 1 hydroxyl group .

Mechanism of Action

The mechanism of action for “(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride” is not explicitly stated in the available resources .

Future Directions

The future directions for the use and study of “(2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride” are not explicitly stated in the available resources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-amino-2-(dimethylamino)hexanoic acid dihydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "N,N-dimethylhexan-1-amine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrate", "Sodium azide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: N,N-dimethylhexan-1-amine is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 2: The diazonium salt intermediate is then reacted with sodium hydroxide to form the corresponding phenol intermediate.", "Step 3: The phenol intermediate is then reacted with sodium nitrate and sulfuric acid to form the nitrophenol intermediate.", "Step 4: The nitrophenol intermediate is then reduced using sodium borohydride or sodium cyanoborohydride to form the amino intermediate.", "Step 5: The amino intermediate is then reacted with ethyl acetate and sodium bicarbonate to form the carboxylic acid intermediate.", "Step 6: The carboxylic acid intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt of (2S)-6-amino-2-(dimethylamino)hexanoic acid." ] }

CAS No.

2613299-12-8

Molecular Formula

C8H20Cl2N2O2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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